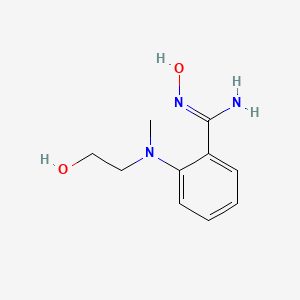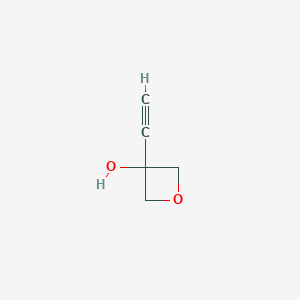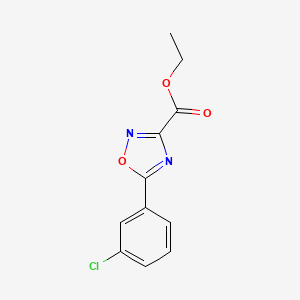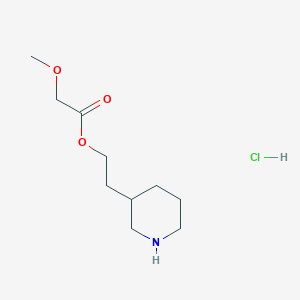
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride
説明
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride, also known as PMCP, is an organic compound that is used in a variety of scientific research applications. PMCP is a cyclic compound with a molecular formula of C7H13ClN2O2, and is used in the synthesis of various compounds, as well as for its biochemical and physiological effects. This article will discuss the synthesis method of PMCP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Pharmaceutical Testing
This compound is often used in pharmaceutical testing as a high-quality reference standard . Its structural specificity allows for accurate calibration in analytical methods such as HPLC and mass spectrometry, ensuring precise quantification of active pharmaceutical ingredients.
Analytical Chemistry
In analytical chemistry, 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride serves as a reagent or standard in chromatographic analysis . It helps in the separation and identification of complex mixtures, playing a crucial role in the quality control of chemical substances.
Biopharma Production
The compound is utilized in biopharmaceutical production, where it may act as an intermediate or catalyst in the synthesis of more complex molecules . Its stability under various conditions makes it suitable for reactions requiring precise control.
Controlled Environment and Cleanroom Solutions
Due to its high purity, 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride is used in controlled environments and cleanrooms . It’s essential in research that demands contamination-free conditions, such as the development of sterile pharmaceuticals.
Advanced Battery Science
In the field of advanced battery science, this compound could be investigated for its electrochemical properties . Its potential as an electrolyte or in electrode material formulations is an area of interest for enhancing battery performance.
Drug Design and Discovery
The piperidine moiety is a common feature in many pharmaceuticals. As such, 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride is valuable in drug design and discovery, particularly in the synthesis of novel compounds with potential therapeutic effects .
Safety and Environmental Studies
The safety profile of 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride is critical for its handling and use in various applications. Research into its toxicological effects, environmental impact, and safe disposal practices is vital for compliance with health and safety regulations .
特性
IUPAC Name |
piperidin-4-ylmethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(9-1-2-9)13-7-8-3-5-11-6-4-8;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUBISFQGIEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride | |
CAS RN |
1219968-10-1 | |
| Record name | Cyclopropanecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-([1,1'-Biphenyl]-2-yloxy)azetidine](/img/structure/B1397271.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1397275.png)


![2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1397283.png)

![Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate](/img/structure/B1397286.png)
![Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate](/img/structure/B1397287.png)

![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)

![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)
